molecular formula C4H4N2O2 B1223340 3,4-Diaminocyclobut-3-ene-1,2-dione CAS No. 5231-89-0

3,4-Diaminocyclobut-3-ene-1,2-dione

Cat. No.: B1223340
CAS No.: 5231-89-0
M. Wt: 112.09 g/mol
InChI Key: WUACDRFRFTWMHE-UHFFFAOYSA-N
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Description

3,4-Diaminocyclobut-3-ene-1,2-dione is an organic compound with the molecular formula C4H4N2O2. It is characterized by a cyclobutene ring with two amino groups and two carbonyl groups.

Biochemical Analysis

Biochemical Properties

3,4-Diaminocyclobut-3-ene-1,2-dione plays a significant role in biochemical reactions, particularly as a CXCR2 receptor antagonist. CXCR2 is a chemokine receptor involved in the recruitment of inflammatory cells. The compound interacts with CXCR2, inhibiting its activity and thereby reducing inflammation . This interaction is crucial for the development of anti-inflammatory drugs. Additionally, this compound has been shown to interact with various enzymes and proteins, influencing their activity and stability .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the recruitment of inflammatory cells by blocking the CXCR2 receptor . This inhibition affects cell signaling pathways, particularly those involved in inflammation and immune response. The compound also influences gene expression related to inflammatory processes, thereby modulating cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CXCR2 receptor. This binding prevents the receptor from interacting with its natural ligands, thereby inhibiting the downstream signaling pathways that lead to inflammation . The compound also affects enzyme activity, either by inhibiting or activating specific enzymes involved in inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed . Long-term studies have indicated that it maintains its inhibitory effects on CXCR2, leading to sustained anti-inflammatory activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CXCR2 without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound also affects metabolic flux, altering the levels of various metabolites involved in inflammatory responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, particularly those involved in inflammatory processes .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the CXCR2 receptor . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its activity and function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminocyclobut-3-ene-1,2-dione typically involves the nucleophilic addition of amino compounds to 4-carbonylcyclobut-3-ene-1,2-dione. This reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .

Comparison with Similar Compounds

Uniqueness: 3,4-Diaminocyclobut-3-ene-1,2-dione is unique due to its dual amino and carbonyl functional groups, which provide it with distinct reactivity and versatility in chemical synthesis. Its ability to act as a CXCR2 receptor antagonist further distinguishes it from other similar compounds .

Properties

IUPAC Name

3,4-diaminocyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-1-2(6)4(8)3(1)7/h5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUACDRFRFTWMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381784
Record name Squaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5231-89-0
Record name 3,4-Diamino-3-cyclobutene-1,2-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5231-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Squaramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diaminocyclobut-3-ene-1,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SQUARAMIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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